2,6-Difluoro-DL-phenylalanine
CAS No.: 32133-39-4
Cat. No.: VC2335882
Molecular Formula: C9H9F2NO2
Molecular Weight: 201.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32133-39-4 |
---|---|
Molecular Formula | C9H9F2NO2 |
Molecular Weight | 201.17 g/mol |
IUPAC Name | 2-amino-3-(2,6-difluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Standard InChI Key | RFOVYDPRGDZBLJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F |
Canonical SMILES | C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F |
Introduction
Chemical Structure and Properties
Chemical Identifiers
2,6-Difluoro-DL-phenylalanine, with the molecular formula C9H9F2NO2, is a modified amino acid where the phenyl ring contains two fluorine atoms at the ortho positions. The compound is identified by several systematic and registry numbers as outlined in Table 1.
Table 1: Chemical Identifiers of 2,6-Difluoro-DL-phenylalanine
Identifier Type | Value |
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CAS Number | 32133-39-4 |
Molecular Formula | C9H9F2NO2 |
Molecular Weight | 201.17 g/mol |
IUPAC Name | 2-amino-3-(2,6-difluorophenyl)propanoic acid |
European Community (EC) Number | 671-874-4 |
DSSTox Substance ID | DTXSID90371796 |
The compound exists as a racemic mixture of both D and L isomers, with the L-isomer specifically having the CAS number 33787-05-2 and IUPAC name (2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid .
Physical Properties
The physical properties of 2,6-Difluoro-DL-phenylalanine determine its behavior in various experimental and pharmaceutical applications. These properties are summarized in Table 2.
Table 2: Physical Properties of 2,6-Difluoro-DL-phenylalanine
Property | Value |
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Physical State | Solid |
Melting Point | 256-257°C |
Boiling Point | 301.1±42.0°C (Predicted) |
Density | 1.379 g/cm³ |
pKa | 2.20±0.10 (Predicted) |
Recommended Storage Temperature | 2-8°C |
These physical characteristics influence the compound's stability, solubility, and behavior in various chemical environments .
Structural Characteristics
The unique structural features of 2,6-Difluoro-DL-phenylalanine include an α-amino acid backbone with a carboxylic acid group, an amino group at the α-carbon, and a side chain consisting of a 2,6-difluorophenyl group. The presence of fluorine atoms at positions 2 and 6 of the aromatic ring significantly alters the electronic properties compared to regular phenylalanine .
The fluorine substitutions create a more electron-deficient aromatic ring, affecting:
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Lipophilicity and membrane permeability
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Metabolic stability
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Binding interactions with target proteins
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pKa of the amino acid functional groups
In the racemic mixture, both stereoisomers are present in equal proportions, with the L-form having the S configuration at the α-carbon and the D-form having the R configuration .
Synthesis Methods
Traditional Synthesis Approaches
Several synthetic approaches have been developed to prepare fluorinated phenylalanine derivatives. One traditional method involves the condensation of fluorinated benzaldehydes with glycine derivatives, followed by reduction.
A notable synthetic route described in the literature involves a three-component condensation reaction. This approach uses:
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Fluorinated benzaldehydes as starting materials
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N-acetyl- or N-benzoylglycine as the amino acid component
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Acetic anhydride with sodium acetate as reaction mediators
This reaction sequence produces oxazolones as intermediates, which are subsequently reduced to yield the desired fluorinated phenylalanine analogs .
Modern Synthetic Routes
More recent synthetic approaches have focused on improving stereoselectivity and efficiency in the preparation of fluorinated phenylalanines.
One such method involves the use of auxiliary-controlled reactions to achieve stereoselective synthesis. This method includes:
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Reaction of chiral auxiliary-containing compounds with fluorinated benzyl iodides
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Formation of intermediate cis-dialkyl derivatives
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Removal of the auxiliary followed by protection with Fmoc-OSu to yield N-protected fluorinated phenylalanine derivatives
This approach has been specifically documented for the synthesis of 2-fluoro- and 2,6-difluorophenylalanine derivatives, providing high yields and stereoselectivity .
Applications and Significance
Research Applications
In research settings, 2,6-difluoro-DL-phenylalanine serves as a valuable tool for studying structure-activity relationships and protein engineering. The compound enables:
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Investigation of the effects of fluorine substitution on protein stability and function
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Development of modified proteins with novel properties
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Study of protein-protein and protein-ligand interactions
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Exploration of the impact of electronic effects on amino acid behavior in biological systems
The unique electronic and steric properties of this fluorinated amino acid make it useful for probing biochemical mechanisms and developing new methods in protein science.
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